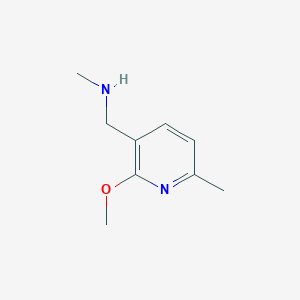
5-Amino-2-fluoropyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-fluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoropyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating reagents and optimized reaction conditions to ensure high yields and purity. The use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives is also a promising method for the preparation of various pyridin-5-ols .
化学反応の分析
Types of Reactions
5-Amino-2-fluoropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different aminopyridine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, pyridine N-oxides, and aminopyridine derivatives .
科学的研究の応用
5-Amino-2-fluoropyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 5-Amino-2-fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through various biochemical pathways .
類似化合物との比較
Similar Compounds
- 5-Fluoropyridin-3-ol
- 2-Amino-5-fluoropyridine
- 3-Amino-5-fluoropyridin-2-ol
Uniqueness
5-Amino-2-fluoropyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
特性
分子式 |
C5H5FN2O |
|---|---|
分子量 |
128.10 g/mol |
IUPAC名 |
5-amino-2-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H5FN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |
InChIキー |
MBLFJNFWIOYFFA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















